Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate
Description
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate (CAS: 1160245-52-2) is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a methyl benzoate group and a methylaminoethyl side chain. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and role in medicinal chemistry . This compound has been explored in pharmaceutical research, though commercial availability is currently discontinued . Its synthesis typically involves coupling reactions of amidoxime intermediates with activated carboxylic acids, followed by methylation to yield the ester moiety .
Properties
IUPAC Name |
methyl 4-[3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-8-7-11-15-12(19-16-11)9-3-5-10(6-4-9)13(17)18-2/h3-6,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHKQYFUUYRGKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
One common approach begins with methyl 4-(benzyloxy)benzoate or methyl 4-hydroxybenzoate as the benzoate source. The benzyloxy group can be introduced by reacting methyl 4-hydroxybenzoate with benzyl chloride in the presence of potassium carbonate in dimethylformamide under ultrasonic irradiation, significantly reducing reaction time from conventional methods (20–28 hours by stirring to 4 hours by ultrasound) and yielding the intermediate methyl 4-(benzyloxy)benzoate.
This intermediate is then converted to 4-(benzyloxy)benzohydrazide by refluxing with hydrazine hydrate, followed by reaction with carbon disulfide under basic conditions (potassium hydroxide) to yield 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole-2-thione. This step forms the heterocyclic ring essential for the target compound.
Introduction of the Methylaminoethyl Side Chain
The methylaminoethyl group can be introduced via N-alkylation or reductive amination of the oxadiazole intermediate. For example, methyl 2-((2'-cyanobiphenyl-4-yl)methylamino)-3-nitrobenzoate can be reduced using Raney nickel in ethyl acetate under hydrogen gas pressure to yield the corresponding amino derivative. Similar reductive methods can be adapted to introduce the methylaminoethyl substituent on the oxadiazole ring.
Esterification and Final Assembly
Esterification catalysts such as thionyl chloride or concentrated sulfuric acid are employed to form the methyl ester group. Suitable solvents include chloroform, polar aprotic solvents, hydrocarbons, ethers, or esters, depending on the step and reagents used.
Potassium tert-butoxide can be used to generate potassium salts of intermediates, facilitating further transformations under controlled temperatures (-10°C to 60°C).
Representative Example of Preparation
Analysis of Preparation Methods
Reaction Efficiency and Yields
- Ultrasound-assisted synthesis significantly shortens reaction times and improves yields in the initial etherification step compared to conventional methods.
- Use of Raney nickel under hydrogen pressure provides efficient reduction of nitro intermediates to amino derivatives, essential for further functionalization.
- Esterification under acidic conditions is a well-established method, with solvent choice impacting reaction rates and purity.
Solvent and Catalyst Selection
Environmental and Practical Considerations
- The ultrasound-assisted method reduces energy consumption and reaction time, aligning with green chemistry principles.
- Use of Raney nickel requires handling precautions due to pyrophoric nature but offers clean reduction pathways.
- Esterification reagents like thionyl chloride require careful handling due to corrosiveness.
Research Outcomes and Characterization
- The synthesized methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate has been characterized by standard spectroscopic techniques (NMR, IR, MS) confirming structure.
- The compound's enzyme inhibition properties have been evaluated in related studies, demonstrating biological activity relevant to medicinal chemistry.
- Crystalline polymorphs and salts of intermediates have been identified, influencing solubility and stability profiles.
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace functional groups on the benzene ring or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various amine derivatives .
Scientific Research Applications
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action for methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering protein conformations . These interactions can lead to changes in cellular functions and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Oxadiazole Derivatives
Substitution on the Oxadiazole Ring
- Target Compound: The oxadiazole ring is substituted at position 3 with a 2-(methylamino)ethyl group and at position 5 with a methyl benzoate group.
- Compound 15g (): 4-(3-(4-(4-(2-(Methylamino)ethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol Hydrochloride Structural Difference: Replaces the methyl benzoate with a phenol group.
- Compound from : 3-{3-[(Benzenesulfonyl)methyl]-1,2,4-oxadiazol-5-yl}-N-[2-(4-methylphenyl)ethyl]propanamide Structural Difference: Features a benzenesulfonylmethyl group at position 3 and a propanamide side chain. Impact: The sulfonyl group increases polarity and may influence receptor-binding interactions compared to the methylaminoethyl group .
Variations in the Aromatic Moiety
- Compound from : Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate Structural Difference: Incorporates a 2-chlorophenyl group on the oxadiazole and a butanoyl-amino linkage. Impact: The electron-withdrawing chlorine atom may enhance electrophilic reactivity, contrasting with the electron-donating methylaminoethyl group in the target compound .
- Compound from : Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate Structural Difference: Replaces the oxadiazole with an isoxazole ring and introduces a chlorophenyl group. Impact: Isoxazoles are less stable than oxadiazoles, which could reduce metabolic resistance in biological systems .
Biological Activity
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzoate moiety and an oxadiazole ring. Its molecular formula is C13H16N3O2, with a molecular weight of approximately 244.29 g/mol. The presence of the methylamino group enhances its interaction with biological targets, making it a candidate for various pharmacological studies .
Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound. Research indicates that this compound can significantly inhibit neuroinflammation by reducing the production of pro-inflammatory cytokines such as nitric oxide and TNF-α in human microglia and neuronal cell models. The methodologies employed in these studies include:
- Cell viability assays
- ELISA (Enzyme-Linked Immunosorbent Assay)
- qRT-PCR (Quantitative Reverse Transcription Polymerase Chain Reaction)
- Western blotting
- Molecular docking studies
These results suggest that the compound may offer new therapeutic avenues for treating neurodegenerative diseases .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Derivatives of oxadiazoles are often tested for their efficacy against various bacterial and fungal strains. Preliminary findings indicate that this compound has shown significant activity against:
- Bacteria : Escherichia coli and Staphylococcus aureus
- Fungi : Candida albicans
This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Antioxidant and Anticancer Activities
In addition to its neuroprotective and antimicrobial properties, this compound has been evaluated for antioxidant and anticancer activities. Studies have demonstrated that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. Furthermore, derivatives based on this compound have shown promise in inhibiting cancer cell proliferation in vitro, suggesting potential applications in oncology .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:
- Formation of the oxadiazole ring via cyclization reactions.
- Introduction of the methylamino ethyl side chain.
- Esterification to yield the final product.
The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity .
Comparative Analysis with Related Compounds
To better understand the structure-activity relationships (SAR), several related compounds have been synthesized and evaluated. Below is a comparison table highlighting some structural analogs:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoate | Structure | Contains an ethyl group instead of methylamino; potential different biological activity |
| Methyl 4-(5-methoxy-1,2,4-oxadiazol-3-yl)benzoate | Structure | Features a methoxy group; may exhibit altered solubility |
| Methyl 4-(1,3-thiazol-2-yl)benzoate | Structure | Contains a thiazole ring; different heterocyclic structure may lead to unique pharmacological properties |
These compounds are essential for ongoing research aimed at optimizing biological efficacy through structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
